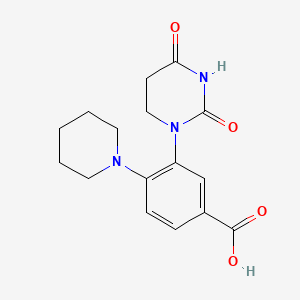
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and tetrahydrofuran.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and monitoring.
化学反応の分析
Types of Reactions
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Solvents: Solvents like ethanol, methanol, dichloromethane, and acetonitrile are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield pyrimidine-2,4-dione derivatives.
Reduction: Reduction can produce tetrahydrofuran-substituted pyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is studied for its interactions with biological targets and potential therapeutic effects.
作用機序
The mechanism of action of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.
Pathways: It can modulate biochemical pathways, leading to desired biological effects.
Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
類似化合物との比較
Similar Compounds
- 5-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-((tetrahydrofuran-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-((tetrahydrofuran-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This unique structure can lead to different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
5-amino-1-(oxolan-3-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O3/c10-7-4-12(9(14)11-8(7)13)3-6-1-2-15-5-6/h4,6H,1-3,5,10H2,(H,11,13,14) |
InChIキー |
YMEULDSOQBTQBV-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CN2C=C(C(=O)NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



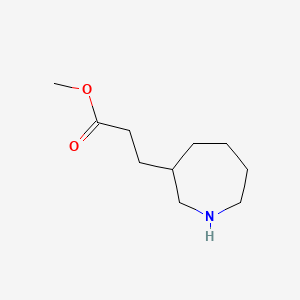
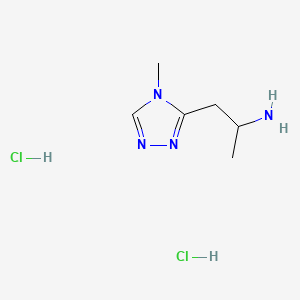
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
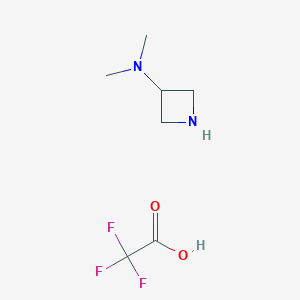
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)


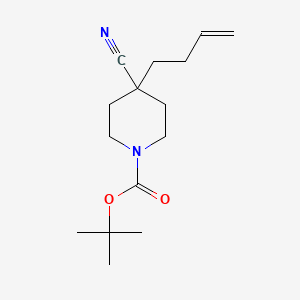

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)

